molecular formula C19H18N2O2 B13001375 2-((2,8-Dimethylquinolin-4-yl)oxy)-N-phenylacetamide

2-((2,8-Dimethylquinolin-4-yl)oxy)-N-phenylacetamide

Cat. No.: B13001375
M. Wt: 306.4 g/mol
InChI Key: SRKBTGNYKHIHIX-UHFFFAOYSA-N
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Description

2-((2,8-Dimethylquinolin-4-yl)oxy)-N-phenylacetamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,8-Dimethylquinolin-4-yl)oxy)-N-phenylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-((2,8-Dimethylquinolin-4-yl)oxy)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-((2,8-Dimethylquinolin-4-yl)oxy)-N-phenylacetamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2,8-Dimethylquinolin-4-yl)oxy)-N-phenylacetamide stands out due to its unique combination of dimethyl and phenylacetamide substituents, which enhance its biological activity and potential therapeutic applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research .

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

2-(2,8-dimethylquinolin-4-yl)oxy-N-phenylacetamide

InChI

InChI=1S/C19H18N2O2/c1-13-7-6-10-16-17(11-14(2)20-19(13)16)23-12-18(22)21-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,21,22)

InChI Key

SRKBTGNYKHIHIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)OCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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